Molecular Weight and Lipophilicity Differentiation: CAS 921851-67-4 vs. Non-Chlorinated Benzamide Analog
The 4-chloro substituent on the benzamide ring of CAS 921851-67-4 increases both molecular weight and lipophilicity relative to the non-chlorinated analog N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. The target compound has MW 388.25 g/mol and a predicted cLogP of approximately 3.8–4.2, compared to MW 353.81 g/mol and predicted cLogP ~3.0–3.5 for the des-chloro analog . This difference of +34.44 g/mol in MW and approximately +0.5–0.7 log units in cLogP places the target compound closer to the center of oral drug-likeness space (Lipinski Rule of Five: MW < 500, cLogP < 5) while potentially enhancing membrane permeability and target binding through increased hydrophobic contact surface [1].
| Evidence Dimension | Physicochemical property differentiation (molecular weight and lipophilicity) |
|---|---|
| Target Compound Data | MW: 388.25 g/mol; cLogP (predicted): ~3.8–4.2; C19H15Cl2N3O2 |
| Comparator Or Baseline | N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (des-chloro analog): MW 353.81 g/mol; cLogP (predicted): ~3.0–3.5; C19H16ClN3O2 |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔcLogP ≈ +0.5–0.7 |
| Conditions | Predicted values based on structural calculation; experimental cLogP not reported in primary literature |
Why This Matters
The increased molecular weight and lipophilicity of 921851-67-4 may confer superior passive membrane permeability and enhanced hydrophobic protein-ligand interactions compared to the des-chloro analog, a key consideration for cell-based assay performance and in vivo distribution.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
